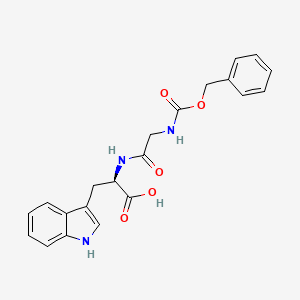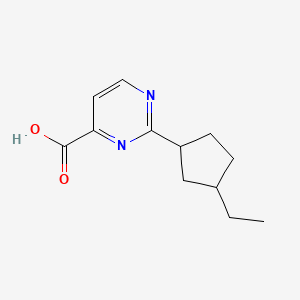
2-(3-Ethylcyclopentyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethylcyclopentyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a carboxylic acid group at the 4-position and an ethylcyclopentyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylcyclopentyl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethylcyclopentanone with a suitable pyrimidine precursor in the presence of a base, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethylcyclopentyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(3-Ethylcyclopentyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Ethylcyclopentyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyrimidinecarboxylic acid: A simpler analog with a carboxylic acid group at the 4-position but lacking the ethylcyclopentyl group.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Compounds with a similar carboxylic acid group but a different heterocyclic structure.
Uniqueness
2-(3-Ethylcyclopentyl)pyrimidine-4-carboxylic acid is unique due to the presence of the ethylcyclopentyl group, which can impart distinct chemical and biological properties compared to its simpler analogs. This structural feature may enhance its stability, reactivity, and potential therapeutic effects .
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-(3-ethylcyclopentyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-2-8-3-4-9(7-8)11-13-6-5-10(14-11)12(15)16/h5-6,8-9H,2-4,7H2,1H3,(H,15,16) |
Clé InChI |
MOSDNOYUBKOJTE-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(C1)C2=NC=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


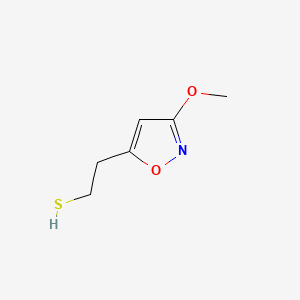
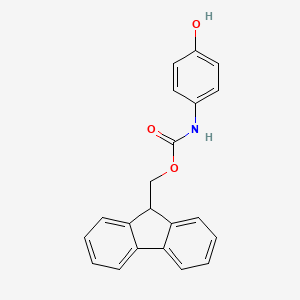
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)

![{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13474888.png)
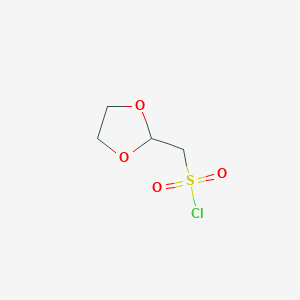
![Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)




![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)
![[4-(Carbamoylmethyl)phenyl]boronic acid](/img/structure/B13474940.png)
